molecular formula C9H10N2O4S B14002648 (E)-2-(2-tosylhydrazono)acetic acid

(E)-2-(2-tosylhydrazono)acetic acid

Katalognummer: B14002648
Molekulargewicht: 242.25 g/mol
InChI-Schlüssel: TUYHVIQNWSSXND-POHAHGRESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-2-[(4-methylbenzenesulfonamido)imino]acetic acid is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, an imino group, and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-methylbenzenesulfonamido)imino]acetic acid typically involves the reaction of 4-methylbenzenesulfonamide with an appropriate iminoacetic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imino group. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of (2E)-2-[(4-methylbenzenesulfonamido)imino]acetic acid may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-2-[(4-methylbenzenesulfonamido)imino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino acid derivatives.

    Substitution: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

(2E)-2-[(4-methylbenzenesulfonamido)imino]acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2E)-2-[(4-methylbenzenesulfonamido)imino]acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of carbonic anhydrase, which is crucial for various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sulfonamides: Compounds with similar sulfonamide groups, such as sulfanilamide.

    Iminoacetic Acids: Compounds with similar iminoacetic acid structures, such as iminodiacetic acid.

Uniqueness

(2E)-2-[(4-methylbenzenesulfonamido)imino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C9H10N2O4S

Molekulargewicht

242.25 g/mol

IUPAC-Name

(2Z)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetic acid

InChI

InChI=1S/C9H10N2O4S/c1-7-2-4-8(5-3-7)16(14,15)11-10-6-9(12)13/h2-6,11H,1H3,(H,12,13)/b10-6-

InChI-Schlüssel

TUYHVIQNWSSXND-POHAHGRESA-N

Isomerische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C(=O)O

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.